molecular formula C14H8ClN3 B13689141 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13689141
M. Wt: 253.68 g/mol
InChI Key: MIPHKPAEFWIWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 6-position and a benzonitrile group at the 3-position. Its synthesis typically involves cyclization reactions between 2-amino-5-chloropyridine and bromoacetonitrile under basic conditions, yielding moderate to high purity products ().

Properties

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8ClN3/c15-12-4-5-14-17-13(9-18(14)8-12)11-3-1-2-10(6-11)7-16/h1-6,8-9H

InChI Key

MIPHKPAEFWIWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)Cl)C#N

Origin of Product

United States

Chemical Reactions Analysis

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Chloro vs. Methyl Substitution
  • rac-20e and rac-20f (): These analogues retain the 5-chloro substitution but introduce additional amino-cyclohexanol moieties. Their synthesis yields (52–55%) are lower than the target compound’s optimized route (), suggesting steric hindrance from bulky substituents impacts efficiency.
Morpholino Functionalization
  • 3-(3-((2-Morpholinoethyl)amino)imidazo[1,2-a]pyridin-2-yl)benzonitrile (12): The morpholinoethylamino group enhances solubility due to its polar nature but introduces steric bulk, which may reduce membrane permeability (). MS data (m/z 391.2 ) confirm its molecular identity.

Positional Isomerism of the Benzonitrile Group

  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile: This compound () replaces the pyridine core with pyridazine, altering the electronic structure. X-ray data reveal parallel stacking via non-classical hydrogen bonds , which may influence crystallinity and stability compared to the target compound.

Heterocyclic Core Modifications

  • Its IR spectrum shows strong CN stretching at 2,209 cm⁻¹, comparable to benzonitrile derivatives .

Spectral and Crystallographic Data

  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile : Single-crystal X-ray analysis (R factor = 0.043) confirms planar geometry and intermolecular hydrogen bonding .

Biological Activity

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, specifically as a kinase inhibitor. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Compound Structure and Properties

The chemical structure of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be summarized as follows:

  • Molecular Formula : C13H8ClN3
  • Molecular Weight : 245.67 g/mol
  • Density : Approximately 1.30 g/cm³
  • pKa : Predicted to be around 4.71

The compound features a chloroimidazo[1,2-a]pyridine moiety linked to a benzonitrile group, which contributes to its unique biological properties. The presence of chlorine and the nitrile functional group enhances its reactivity and potential for interactions with biological targets.

Kinase Inhibition

Research indicates that 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile exhibits significant inhibitory effects on various kinases, particularly c-KIT. The inhibition of c-KIT is particularly relevant in the context of treating gastrointestinal stromal tumors (GISTs), which often harbor mutations in this kinase.

  • Mechanism of Action : The compound binds to the ATP-binding site of c-KIT, preventing its phosphorylation and subsequent activation. This action disrupts downstream signaling pathways that promote tumor growth.

In Vitro Studies

In vitro assays have demonstrated that 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile effectively inhibits c-KIT activity. For instance, studies conducted using biochemical assays have shown that at concentrations as low as 0.1 µM, the compound significantly decreases kinase activity compared to control groups.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrileSimilar imidazopyridine structureDifferent halogen substituent may affect reactivity
4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrileLacks chlorine substituentPotentially different biological activity
6-Chloroimidazo[1,2-b]pyridineNo benzonitrile groupMay exhibit different pharmacological properties

This table highlights how variations in halogen substituents and structural components can influence the biological activity of related compounds.

Case Study 1: GIST Treatment

A study published in a peer-reviewed journal examined the efficacy of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile in preclinical models of GISTs. The results indicated that:

  • Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls.
  • Survival Rates : Increased survival rates were observed in treated groups, suggesting potential therapeutic benefits.

Case Study 2: Kinase Profiling

Another investigation involved comprehensive kinase profiling using a panel of over 300 kinases. The findings revealed that:

  • Selectivity : The compound exhibited high selectivity for c-KIT over other kinases, minimizing off-target effects.
  • Potency : IC50 values were determined to be in the nanomolar range for c-KIT inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.